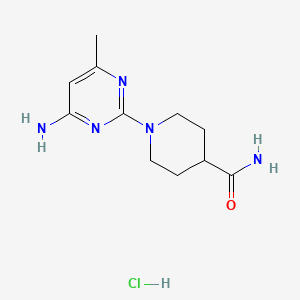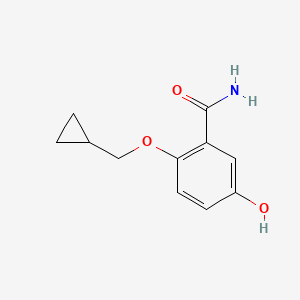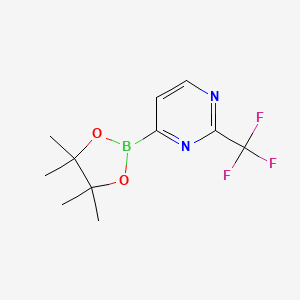
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMPA and is used in the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Compounds structurally related to the queried chemical, specifically those modifying the isoniazid structure and involving pyrimidine and piperidine derivatives, have been evaluated for their antitubercular activity. These studies aim at developing new leads for anti-TB compounds by exploring various structural modifications to enhance efficacy against Mycobacterium tuberculosis and INH-resistant non-tuberculous mycobacteria. These investigations provide insights into rational drug design for tuberculosis treatment (Asif, 2014).
Antitumor Activity
Research on imidazole derivatives, which share a nitrogen-containing heterocyclic structure similar to pyrimidine, highlights their potential antitumor activity. This includes studies on various imidazole derivatives as new antitumor drugs, exploring their synthesis and biological properties. The findings contribute to the search for compounds with diverse biological activities, including potential anticancer applications (Iradyan et al., 2009).
Pharmacological Profile Improvement
Research on stereochemistry of phenylpiracetam and its methyl derivative demonstrates the influence of stereocenters on biological properties, indicating how specific configurations can lead to pharmacological advantages. This work is relevant for understanding how subtle changes in molecular structure, including those in compounds related to the query, can significantly impact therapeutic efficacy (Veinberg et al., 2015).
Nicotine Dependence Treatment
Studies on cannabinoid CB1 receptor antagonists, involving compounds with piperidine structures, investigate their potential as new therapeutic agents for treating nicotine dependence. This research suggests significant utility, although limited by side effects, for compounds targeting the CB1 receptor in smoking cessation therapy (Foll et al., 2008).
Synthesis of N-Heterocycles
The use of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, including piperidines and pyrrolidines, underscores the importance of such compounds in developing therapeutically relevant molecules. This review highlights methodologies for accessing diverse heterocyclic structures that are central to many natural products and pharmaceuticals (Philip et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, and inhibitors of PKB, like this compound, can potentially serve as antitumor agents . The inhibition of PKB leads to a decrease in the phosphorylation of several downstream targets, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a modulation of biomarkers of signaling through PKB in vivo and a strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZFXSOJLOLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)


![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)





